

# Navigating TG-263: A Technical Support Center for Seamless Implementation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TH-263   |           |
| Cat. No.:            | B1683123 | Get Quote |

Welcome to the technical support center for the implementation of the American Association of Physicists in Medicine (AAPM) Task Group 263 (TG-263) report on standardizing nomenclatures in radiation oncology. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during the adoption of these critical guidelines.

## **Frequently Asked Questions (FAQs)**

Q1: What is the primary purpose of TG-263?

A1: TG-263 provides a standardized framework for naming conventions of anatomical structures and target volumes in radiation oncology.[1][2] The primary goal is to improve patient safety, streamline clinical workflows, and facilitate the seamless exchange and analysis of data for research and clinical trials by reducing variability in nomenclature.[1][2][3]

Q2: We are facing resistance from physicians in adopting the TG-263 nomenclature. What is the best approach to gain their support?

A2: Lack of physician buy-in is a common hurdle. A recommended strategy is to identify a "strong champion" within the clinical team to advocate for the transition. It's also crucial to have buy-in from leadership to emphasize the importance of standardization for safety and efficiency. Open and regular communication with all stakeholders is key to a successful team effort.



Q3: Our treatment planning system (TPS) has limitations that make it difficult to fully comply with TG-263. What can we do?

A3: Vendor-related issues, such as character limits in display fields, are a known challenge. TG-263 does offer alternative naming formats, such as the "Reverse Order Name," which can help in situations where the primary name gets truncated. For example, using "R\_Hilum\_Kidney" instead of "Kidney\_Hilum\_R" can ensure laterality is always visible. Engaging with your TPS vendor about their plans for TG-263 compliance is also recommended.

Q4: How should we handle historical data that does not conform to TG-263 standards?

A4: For retrospective analysis of non-conformant historical data, manual relabeling of structures is a common but resource-intensive solution. To address this, tools and automated scripts are being developed to assist in the retrospective relabeling of structures in existing radiotherapy plans. Some institutions have developed their own tools, and open-source solutions are also becoming available.

## **Troubleshooting Guides**

This section provides structured guidance for resolving specific inconsistencies encountered during the application of TG-263.

## Issue 1: Inconsistent Naming of Target Volumes with Multiple Dose Levels

When dealing with treatment plans that involve multiple dose levels, such as Simultaneous Integrated Boost (SIB) techniques, inconsistencies in naming Planning Target Volumes (PTVs) can arise.

#### Recommended Solution:

TG-263 suggests using relative dose descriptions for target volumes to maintain clarity and flexibility, especially when prescription doses might change.



| Scenario                  | Problematic Naming    | TG-263<br>Recommended<br>Naming | Rationale                                                                                                          |
|---------------------------|-----------------------|---------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Two-level dose painting   | PTV_70Gy,<br>PTV_56Gy | PTV_High, PTV_Low               | Relative names are independent of the specific dose, which is beneficial for creating standardized plan templates. |
| Three-level dose painting | PTV1, PTV2, PTV3      | PTV_High, PTV_Mid,<br>PTV_Low   | Provides a clear and logical hierarchy of dose levels.                                                             |

It is also critical to clearly define whether a lower-dose PTV includes (non-segmented) or excludes (segmented) the higher-dose PTV. TG-263 recommends using a "!" suffix to denote a segmented volume (e.g., PTV\_Low!).

# Issue 2: Ambiguity in Naming Partially Contoured Organs at Risk (OARs)

For serial organs like the spinal cord or esophagus, it is common practice to only contour the structure in the region of the target volumes. This can lead to ambiguity if not named correctly.

**Recommended Solution:** 

TG-263 endorses the use of a "~" prefix to identify partially contoured OARs.

| Structure   | Standard Name | Partially Contoured Name |
|-------------|---------------|--------------------------|
| Esophagus   | Esophagus     | ~Esophagus               |
| Spinal Cord | SpinalCord    | ~SpinalCord              |

## **Implementation Protocols**

A phased approach is a practical way to implement TG-263 in a clinical setting.



#### Phase 1: Foundation and Template Implementation

- Form a multidisciplinary committee: Include physicians, dosimetrists, physicists, and therapists to ensure buy-in from all stakeholders.
- Develop institutional guidelines: Based on TG-263, create a clear policy for structure naming.
- Create TPS templates: For each treatment site (e.g., Head and Neck, Prostate), develop and release structure templates that are compliant with TG-263. This will facilitate easy adoption in the daily workflow.
- Provide training: Educate all staff members on the new nomenclature and the use of the templates.

#### Phase 2: Automation and Quality Assurance

- Implement automated checking tools: Utilize or develop scripts within the TPS Application
  Program Interface (API) to automatically check for compliance with the established naming
  conventions. These tools can alert users to non-compliant names before a plan is approved.
- Regular audits and feedback: Periodically review compliance rates and provide feedback to the clinical team. This helps in identifying areas where further training or clarification might be needed.

A study showed that implementing templates (Phase 1) reduced the mean error percentage of non-compliant structures from 31.8% to 8.1%. The introduction of automated checks (Phase 2) further reduced the error rate to 2.2%.

### **Visual Guides**

The following diagrams illustrate key concepts and workflows related to the implementation of TG-263.



Click to download full resolution via product page



Caption: TG-263 Naming Convention Hierarchy.



Click to download full resolution via product page



Caption: Phased Workflow for TG-263 Implementation.



Click to download full resolution via product page

Caption: Decision Tree for Target Volume Naming.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. blog.radformation.com [blog.radformation.com]
- 2. aapm.org [aapm.org]
- 3. American Association of Physicists in Medicine Task Group 263: Standardizing Nomenclatures in Radiation Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating TG-263: A Technical Support Center for Seamless Implementation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683123#resolving-inconsistencies-in-tg-263-application]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com